molecular formula C17H28O4 B6323759 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate CAS No. 15422-98-7

2-Butyl-2-ethyl-1,3-propanediol dimethacrylate

Cat. No.: B6323759
CAS No.: 15422-98-7
M. Wt: 296.4 g/mol
InChI Key: NEJNOEFCQDFDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is an organic compound that belongs to the class of diols and methacrylates. It is characterized by its two hydroxyl groups and methacrylate ester functionalities. This compound is commonly used in the synthesis of polymers and copolymers, which find applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate typically involves the esterification of 2-Butyl-2-ethyl-1,3-propanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or xylene to remove water formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.

Types of Reactions:

    Esterification: As mentioned, the primary reaction for synthesizing this compound is esterification.

    Polymerization: The methacrylate groups in this compound can undergo free radical polymerization to form polymers and copolymers.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the original diol and methacrylic acid.

Common Reagents and Conditions:

    Esterification: Methacrylic acid, sulfuric acid, toluene.

    Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Polymerization: Polymers and copolymers with various applications.

    Hydrolysis: 2-Butyl-2-ethyl-1,3-propanediol and methacrylic acid.

Scientific Research Applications

2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is widely used in scientific research and industrial applications:

    Chemistry: As a monomer in the synthesis of polymers and copolymers.

    Biology: In the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: In the formulation of dental materials and bone cements.

    Industry: In the production of coatings, adhesives, and sealants with enhanced properties.

Mechanism of Action

The primary mechanism of action of 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate involves its polymerization through free radical mechanisms. The methacrylate groups undergo initiation, propagation, and termination steps to form long polymer chains. The hydroxyl groups can also participate in cross-linking reactions, enhancing the mechanical properties of the resulting polymers.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3-propanediol dimethacrylate
  • 2-Methyl-2-propyl-1,3-propanediol dimethacrylate
  • 2,2,4-Trimethyl-1,3-pentanediol dimethacrylate

Comparison: 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is unique due to its specific alkyl substituents, which impart distinct properties to the resulting polymers. Compared to similar compounds, it offers a balance of hydrophobicity and flexibility, making it suitable for a wide range of applications.

Properties

IUPAC Name

[2-ethyl-2-(2-methylprop-2-enoyloxymethyl)hexyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4/c1-7-9-10-17(8-2,11-20-15(18)13(3)4)12-21-16(19)14(5)6/h3,5,7-12H2,1-2,4,6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJNOEFCQDFDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(COC(=O)C(=C)C)COC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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